molecular formula C10H10BrN B3178420 2-(2-bromoethyl)-1H-indole CAS No. 557107-03-6

2-(2-bromoethyl)-1H-indole

Cat. No. B3178420
CAS RN: 557107-03-6
M. Wt: 224.1 g/mol
InChI Key: XCCDTRUNWZWKQR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the copper-catalyzed borylation of 2-(2-bromoethyl)-1,3-dioxolane with bis(pinacolato)diboron followed by treatment with potassium bifluoride affords a key organotrifluoroborate reagent .

Scientific Research Applications

Synthesis and Chemical Reactions

  • 2-(2-Bromoaryl)-1H-indoles are used in the synthesis of indolo[2,1-a]isoquinolines, which are created through a process involving coupling and cyclization with 1,3-diketones. This process, facilitated by microwave irradiation, uses copper(I) iodide and a base, yielding moderate to good results (Lee et al., 2018).
  • The synthesis and functionalization of indoles, including 2-(2-bromoethyl)-1H-indole, have been extensively researched, leveraging palladium-catalyzed reactions. These reactions are adaptable to various functionalities and complex molecules (Cacchi & Fabrizi, 2005).
  • A one-pot approach has been developed for creating 1,2-disubstituted indoles using Cu(II)-catalyzed coupling/cyclization. This method is efficient for synthesizing a range of indole derivatives from 2-alkynylanilines and boronic acids (Gao et al., 2014).

Pharmaceutical and Biological Research

  • Research on indole derivatives, including 2-(2-bromoethyl)-1H-indole, shows they have diverse biological activities, like anticancer, antibacterial, and antioxidant properties. These properties make them valuable for drug development and pharmaceutical applications (Sravanthi & Manju, 2016).
  • Indole derivatives synthesized from 2-(2-bromoethyl)-1H-indole are explored for their application in anion sensing. Their ability to recognize and sense specific anions through color changes and spectroscopic methods signifies their potential in technological applications (Bayindir & Saracoglu, 2016).

Photophysical and Material Science Applications

  • New fluorescent indole derivatives synthesized from 2-(2-bromoethyl)-1H-indole show promise as fluorescent probes due to their high fluorescence quantum yields and solvent sensitivity. Their selective response to fluoride ions further expands their potential applications in material science and sensor technology (Pereira et al., 2010).

properties

IUPAC Name

2-(2-bromoethyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCDTRUNWZWKQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80624041
Record name 2-(2-Bromoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromoethyl)-1H-indole

CAS RN

557107-03-6
Record name 2-(2-Bromoethyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80624041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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